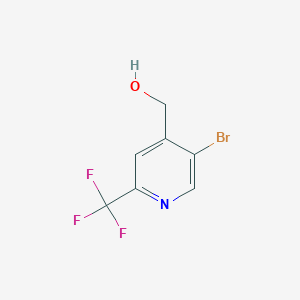

(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[5-bromo-2-(trifluoromethyl)pyridin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3NO/c8-5-2-12-6(7(9,10)11)1-4(5)3-13/h1-2,13H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKIRNZJSGHLPOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1C(F)(F)F)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50856251 | |

| Record name | [5-Bromo-2-(trifluoromethyl)pyridin-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1359828-97-9 | |

| Record name | [5-Bromo-2-(trifluoromethyl)pyridin-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol

Introduction: A Cornerstone Building Block in Modern Chemistry

(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol is a highly functionalized pyridine derivative that has emerged as a critical intermediate in the fields of pharmaceutical and agrochemical research.[1][2] Its strategic importance stems from the unique combination of its substituents. The trifluoromethyl (-CF3) group is a well-established bioisostere for various functional groups, often enhancing metabolic stability, lipophilicity, and binding affinity of molecules.[3][4] Concurrently, the bromine atom at the 5-position serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations for the construction of complex molecular architectures.[3]

This guide provides a comprehensive overview of the primary, field-proven synthetic protocols for preparing this compound, designed for researchers, chemists, and professionals in drug development. We will delve into two principal synthetic routes, detailing the underlying chemical logic, step-by-step methodologies, and the necessary validation techniques to ensure the synthesis of a high-purity final product.

Strategic Overview of Synthetic Pathways

The synthesis of the target alcohol primarily involves the reduction of a carbonyl functional group at the C-4 position of the pyridine ring. The choice of the specific precursor dictates the required reducing agent and reaction conditions. The two most reliable and scalable approaches start from either the corresponding aldehyde or the carboxylic acid (or its ester derivative).

-

Route A: Selective reduction of 5-Bromo-2-(trifluoromethyl)isonicotinaldehyde.

-

Route B: Robust reduction of 5-Bromo-2-(trifluoromethyl)isonicotinic acid or its ester.

The following diagram illustrates the convergent synthetic workflow.

Caption: Convergent synthetic routes to the target alcohol.

Route A: Synthesis via Aldehyde Reduction

This pathway is often preferred due to its operational simplicity and the use of mild, selective reducing agents. The starting material, 5-Bromo-2-(trifluoromethyl)isonicotinaldehyde, is commercially available.[5][6][7][8]

Causality and Mechanistic Insight

The core of this protocol is the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the aldehyde. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a chemoselective agent, meaning it will readily reduce aldehydes and ketones without affecting more robust functional groups like esters or the trifluoromethyl group. The reaction mechanism, illustrated below, involves the transfer of a hydride from the borohydride complex to the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate by the solvent (typically an alcohol).

Caption: Mechanism of aldehyde reduction by sodium borohydride.

Experimental Protocol

Materials & Reagents

| Reagent | CAS No. | Molar Mass ( g/mol ) | Amount | Molar Equiv. |

| 5-Bromo-2-(trifluoromethyl)isonicotinaldehyde | 944904-60-3 | 254.00 | 5.0 g | 1.0 |

| Sodium Borohydride (NaBH₄) | 16940-66-2 | 37.83 | 0.89 g | 1.2 |

| Methanol (MeOH) | 67-56-1 | 32.04 | 100 mL | - |

| Deionized Water | 7732-18-5 | 18.02 | 100 mL | - |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | 3 x 75 mL | - |

| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | 50 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~5 g | - |

Procedure

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-Bromo-2-(trifluoromethyl)isonicotinaldehyde (5.0 g, 19.68 mmol) in methanol (100 mL).

-

Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C.

-

Reduction: Slowly add sodium borohydride (0.89 g, 23.62 mmol) portion-wise over 10-15 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive gas evolution.

-

Reaction Monitoring: Stir the reaction mixture at 0-5 °C. Monitor the progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system until the starting aldehyde spot is no longer visible (typically 1-2 hours).

-

Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding deionized water (100 mL) while maintaining cooling in the ice bath.

-

Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

-

Washing & Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes, to afford this compound as a solid.

Route B: Synthesis via Carboxylic Acid/Ester Reduction

This route provides an alternative pathway, particularly if the corresponding carboxylic acid, 5-Bromo-2-(trifluoromethyl)isonicotinic acid, is a more accessible precursor.[9][10][11][12] This method requires a more powerful reducing agent than NaBH₄.

Causality and Reagent Selection

Carboxylic acids and esters are significantly less electrophilic than aldehydes. Therefore, a potent reducing agent such as Lithium Aluminum Hydride (LiAlH₄) is required for this transformation. LiAlH₄ is highly reactive and non-selective; it will reduce most polar unsaturated functional groups.

Critical Consideration: LiAlH₄ reacts violently with protic solvents like water and alcohols. Therefore, the entire procedure must be conducted under strictly anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocol

Materials & Reagents

| Reagent | CAS No. | Molar Mass ( g/mol ) | Amount | Molar Equiv. |

| 5-Bromo-2-(trifluoromethyl)isonicotinic acid | 749875-16-9 | 270.01 | 5.0 g | 1.0 |

| Lithium Aluminum Hydride (LiAlH₄) | 16853-85-3 | 37.95 | 1.05 g | 1.5 |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 150 mL | - |

| Deionized Water | 7732-18-5 | 18.02 | 1.05 mL | - |

| 15% (w/v) Sodium Hydroxide (aq.) | 1310-73-2 | 40.00 | 1.05 mL | - |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | 100 mL | - |

Procedure

-

Inert Setup: Assemble a flame-dried 500 mL three-neck round-bottom flask equipped with a stir bar, a dropping funnel, and a nitrogen inlet.

-

Reagent Suspension: Under a positive flow of nitrogen, add anhydrous THF (100 mL) to the flask, followed by Lithium Aluminum Hydride (1.05 g, 27.7 mmol). Cool the resulting suspension to 0 °C in an ice-water bath.

-

Substrate Addition: Dissolve 5-Bromo-2-(trifluoromethyl)isonicotinic acid (5.0 g, 18.5 mmol) in anhydrous THF (50 mL) and add it to the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Fieser Workup (Quenching): Cool the flask back to 0 °C. Extreme caution is required for this step. Sequentially and very slowly, add the following reagents dropwise:

-

Deionized Water (1.05 mL)

-

15% aqueous NaOH solution (1.05 mL)

-

Deionized Water (3.15 mL)

-

Causality Note: This specific sequence (the Fieser method) is a trusted protocol for safely quenching LiAlH₄ reactions, resulting in the formation of a granular, easily filterable precipitate of aluminum salts.

-

-

Filtration: Stir the resulting slurry at room temperature for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with ethyl acetate (100 mL).

-

Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material using flash column chromatography as described in Route A.

Product Validation and Characterization

Independent of the synthetic route chosen, the identity and purity of the final product, this compound, must be rigorously confirmed.

| Analysis Technique | Expected Result |

| ¹H NMR (400 MHz, CDCl₃) | δ ~8.6 (s, 1H, Ar-H), ~7.9 (s, 1H, Ar-H), ~4.8 (s, 2H, -CH₂OH), ~2.0 (br s, 1H, -OH). |

| ¹³C NMR (100 MHz, CDCl₃) | Signals corresponding to aromatic carbons (one C-Br, one C-CF₃), the CF₃ carbon (quartet due to C-F coupling), and the -CH₂OH carbon. |

| Mass Spectrometry (ESI+) | Expected [M+H]⁺ at m/z ~256.96 and 258.96, showing the characteristic isotopic pattern for a monobrominated compound. |

| Purity (HPLC) | >97% purity is typically achievable after chromatography.[13] |

Conclusion

The synthesis of this compound can be reliably achieved through two primary reductive pathways. The reduction of the corresponding aldehyde (Route A) offers a milder, more straightforward procedure suitable for most laboratory settings. The reduction of the carboxylic acid (Route B) provides a robust alternative, albeit one that requires more stringent handling of the highly reactive LiAlH₄ reagent and anhydrous conditions. Both methods, when executed with precision and monitored effectively, yield a high-purity product that serves as a valuable and versatile building block for advancing drug discovery and agrochemical development programs.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. marketreportanalytics.com [marketreportanalytics.com]

- 4. jelsciences.com [jelsciences.com]

- 5. CAS 944904-60-3 | 5-Bromo-2-(trifluoromethyl)isonicotinaldehyde - Synblock [synblock.com]

- 6. eontrading.uk [eontrading.uk]

- 7. 5-bromo-2-(trifluoromethyl)pyridine-4-carbaldehyde [cymitquimica.com]

- 8. 944904-60-3|5-Bromo-2-(trifluoromethyl)isonicotinaldehyde|BLD Pharm [bldpharm.com]

- 9. 5-bromo-2-(trifluoromethyl)isonicotinic acid - CAS:749875-16-9 - Abovchem [abovchem.com]

- 10. ivychem.com [ivychem.com]

- 11. 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid | [frontierspecialtychemicals.com]

- 12. Cas 749875-16-9,5-Bromo-2-trifluoromethyl-isonicotinic acid | lookchem [lookchem.com]

- 13. [5-bromo-2-(trifluoromethyl)pyridin-4-yl]methanol 97% | CAS: 1359828-97-9 | AChemBlock [achemblock.com]

An In-Depth Technical Guide to the Preparation of (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol

Introduction: The Strategic Importance of Trifluoromethylpyridines

In the landscape of modern drug discovery and agrochemical development, fluorinated heterocyclic compounds are foundational pillars.[1] The strategic incorporation of a trifluoromethyl (-CF₃) group into a pyridine scaffold imparts a unique combination of properties, including enhanced metabolic stability, increased lipophilicity, and modulated electronic characteristics, which can profoundly improve a molecule's pharmacokinetic profile and binding affinity.[2] (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol is a key building block within this chemical class. Its dual functionality—a reactive bromine atom for cross-coupling reactions and a primary alcohol for esterification or oxidation—makes it a versatile intermediate for constructing complex molecular architectures. This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and characterization of this valuable compound, grounded in established chemical principles.

Synthetic Strategy: Reduction of a Carboxylic Acid Precursor

The most direct and reliable synthetic route to this compound is the reduction of its corresponding carboxylic acid, 5-Bromo-2-(trifluoromethyl)isonicotinic acid. This approach is favored for its high efficiency and operational simplicity.

The core of this strategy lies in the choice of a potent reducing agent capable of converting a carboxylic acid to a primary alcohol without affecting the trifluoromethyl group or the aromatic bromine. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity and well-documented efficacy in reducing a wide range of carbonyl compounds, including carboxylic acids and esters, which are typically resistant to milder agents like sodium borohydride (NaBH₄).[3][4][5]

The overall transformation is depicted below:

Caption: Synthetic pathway from carboxylic acid to the target alcohol.

Experimental Protocol: Synthesis

This protocol details the reduction of 5-Bromo-2-(trifluoromethyl)isonicotinic acid. The causality behind each step is explained to ensure both safety and success.

Materials and Reagents

| Reagent | CAS Number | Purity | Rationale for Specification |

| 5-Bromo-2-(trifluoromethyl)isonicotinic acid | 749875-16-9 | >97% | High-purity starting material minimizes side reactions. |

| Lithium Aluminum Hydride (LiAlH₄) | 16853-85-3 | >95% | A powerful hydride donor required for the reduction. |

| Tetrahydrofuran (THF), Anhydrous | 109-99-9 | >99.8% | Anhydrous solvent is critical as LiAlH₄ reacts with water. |

| Ethyl Acetate (EtOAc) | 141-78-6 | ACS Grade | Used for product extraction. |

| Sodium Sulfate (Na₂SO₄), Anhydrous | 7757-82-6 | ACS Grade | Drying agent for the organic phase. |

| Hydrochloric Acid (HCl), 1M Solution | 7647-01-0 | ACS Grade | Used for careful quenching of the reaction. |

| Deionized Water | 7732-18-5 | - | Used in the workup procedure. |

Step-by-Step Procedure

Safety Precaution: This reaction must be performed in a certified fume hood. LiAlH₄ is a water-reactive solid that can ignite upon contact with moisture. The reaction and quench steps evolve hydrogen gas, which is flammable. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is mandatory.

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum. Maintain a positive pressure of inert gas (nitrogen or argon) throughout the procedure.

-

Reagent Preparation: In the inert atmosphere of the flask, suspend Lithium Aluminum Hydride (1.5 equivalents) in anhydrous THF (approx. 10 mL per gram of LiAlH₄). Cool the resulting slurry to 0°C using an ice-water bath.

-

Causality: Using anhydrous THF is crucial to prevent the violent decomposition of LiAlH₄ and to ensure the reagent is available for the desired reduction.[4] Cooling the suspension moderates the initial exothermic reaction upon addition of the acid.

-

-

Substrate Addition: Dissolve 5-Bromo-2-(trifluoromethyl)isonicotinic acid (1.0 equivalent) in a separate flask with anhydrous THF (approx. 15 mL per gram of acid). Using a syringe, add this solution dropwise to the stirred LiAlH₄ slurry over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.

-

Causality: The initial reaction is an acid-base reaction between the carboxylic acid and the hydride, which evolves hydrogen gas.[4] A slow, controlled addition is essential to manage the rate of gas evolution and the exotherm.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 12-16 hours (overnight) to ensure complete conversion.

-

Reaction Quench (Workup): Cool the flask back to 0°C. Quench the reaction by the slow, dropwise addition of the following, in sequence:

-

Deionized water (X mL, where X = grams of LiAlH₄ used).

-

15% aqueous NaOH solution (X mL).

-

Deionized water (3X mL).

-

Causality: This specific sequence (Fieser workup) is designed to decompose excess LiAlH₄ and precipitate the aluminum salts as a granular solid, which is much easier to filter than the gelatinous precipitate formed by other quenching methods. Extreme caution is necessary due to vigorous hydrogen gas evolution.

-

-

Isolation and Extraction: Stir the resulting mixture at room temperature for 1 hour. Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate. Transfer the combined filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification and Characterization

The crude product is purified by column chromatography to isolate the target alcohol from any unreacted starting material or by-products.

Purification by Column Chromatography

Caption: Workflow for the purification of the target compound.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 30-40%). The optimal solvent system should provide a retention factor (Rƒ) of ~0.25 for the product on a TLC plate.[6]

-

Procedure: After concentrating the pure fractions, the product is typically obtained as an off-white solid.

Characterization Data

The identity and purity of the final product must be confirmed by spectroscopic analysis.

| Property | Data |

| IUPAC Name | This compound[7] |

| CAS Number | 1359828-97-9[7] |

| Molecular Formula | C₇H₅BrF₃NO[7] |

| Molecular Weight | 256.02 g/mol [7] |

| Appearance | Off-white to light yellow solid |

| ¹H NMR (CDCl₃) | Expected peaks: ~8.7 ppm (s, 1H, Ar-H), ~7.8 ppm (s, 1H, Ar-H), ~4.9 ppm (s, 2H, CH₂), ~2.0 ppm (br s, 1H, OH). |

| ¹⁹F NMR (CDCl₃) | Expected peak: ~ -68 ppm (s, 3F, CF₃). |

| Mass Spec (ESI+) | m/z = 255.9, 257.9 [M+H]⁺, showing characteristic bromine isotope pattern.[8] |

Conclusion

The reduction of 5-Bromo-2-(trifluoromethyl)isonicotinic acid with lithium aluminum hydride provides a robust and scalable route to this compound. Careful control of reaction conditions, particularly the exclusion of moisture and management of the reaction exotherm, is paramount for achieving a high yield and purity. The resulting product is a highly valuable intermediate, poised for further elaboration in the synthesis of novel pharmaceutical and agrochemical agents.

References

- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. [5-bromo-2-(trifluoromethyl)pyridin-4-yl]methanol 97% | CAS: 1359828-97-9 | AChemBlock [achemblock.com]

- 8. PubChemLite - this compound (C7H5BrF3NO) [pubchemlite.lcsb.uni.lu]

A Senior Application Scientist's Guide to (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol, registered under CAS number 1359828-97-9, is a highly functionalized pyridine derivative that has emerged as a crucial building block in contemporary drug discovery. Its unique trifluoromethylated and brominated pyridine core offers medicinal chemists a powerful scaffold for synthesizing complex molecules with tailored biological activities. The strategic placement of the trifluoromethyl (-CF3) group, a hydroxymethyl (-CH2OH) group, and a bromine atom provides three distinct points for chemical modification, enabling its use in a wide array of synthetic applications.

The trifluoromethyl group is particularly noteworthy. It is a well-established bioisostere for chlorine atoms and can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The presence of this group can drastically alter the pharmacokinetic and pharmacodynamic profile of a potential drug candidate.[3] This guide provides an in-depth analysis of the compound's properties, synthesis, and applications, offering field-proven insights for its effective utilization in research and development.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in synthesis. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1359828-97-9 | [4][5] |

| Molecular Formula | C7H5BrF3NO | [4][5][6] |

| Molecular Weight | 256.02 g/mol | [4][6] |

| IUPAC Name | This compound | [4] |

| Purity | Typically ≥97% | [4][5] |

| SMILES | OCC1=CC(C(F)(F)F)=NC=C1Br | [4] |

Standard analytical techniques are employed to confirm the identity and purity of the compound. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Researchers should verify the structural integrity of the material upon receipt from any commercial vendor.

Synthesis and Mechanistic Insights

While specific, detailed synthesis routes for this compound are not extensively documented in publicly available literature, a plausible and logical retrosynthetic analysis points towards a multi-step process starting from more common pyridine precursors. A general, illustrative synthesis workflow is described below.

Illustrative Synthesis Workflow

The synthesis likely involves the initial construction of a substituted pyridine ring, followed by functional group interconversions to install the hydroxymethyl group.

Caption: A plausible multi-step synthesis pathway.

Experimental Protocol: A Generalized Approach

The following protocol is a generalized representation and should be optimized based on laboratory conditions and starting material availability.

Step 1-2: Synthesis of 5-Bromo-2-(trifluoromethyl)pyridine This key intermediate is commercially available.[7] Its synthesis generally involves the trifluoromethylation of a bromopyridine precursor.

Step 3: C4-Functionalization via Directed Ortho-Metalation

-

Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

-

Solvent and Reagent: Dissolve 5-Bromo-2-(trifluoromethyl)pyridine in an anhydrous aprotic solvent like tetrahydrofuran (THF) and cool the solution to -78 °C.

-

Deprotonation: Slowly add a strong base, such as Lithium Diisopropylamide (LDA), to regioselectively deprotonate the C4 position. The electron-withdrawing nature of the trifluoromethyl group and the nitrogen atom directs this deprotonation.

-

Quenching: Quench the resulting lithiated intermediate with an appropriate electrophile, such as dry carbon dioxide (CO2) gas or dimethylformamide (DMF), to introduce a carboxylic acid or an aldehyde group, respectively.

-

Work-up: After the reaction is complete, quench the reaction mixture with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

Step 4: Reduction to the Final Product

-

Dissolution: Dissolve the C4-functionalized intermediate (acid or aldehyde) in a suitable alcoholic solvent like methanol or ethanol.

-

Reducing Agent: Cool the solution in an ice bath and add a mild reducing agent, such as sodium borohydride (NaBH4), portion-wise.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Purification: Upon completion, neutralize the reaction, remove the solvent under reduced pressure, and purify the crude product using column chromatography on silica gel to yield this compound.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its role as a versatile intermediate for the synthesis of complex, biologically active molecules. The bromine atom is particularly useful for cross-coupling reactions, while the hydroxymethyl group can be used for ether or ester formation, or further oxidation.

Key Synthetic Transformations

-

Suzuki and Stille Couplings: The bromine atom provides a handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, or alkyl groups at the 5-position of the pyridine ring.

-

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, introducing diverse amine functionalities.

-

Etherification/Esterification: The primary alcohol of the hydroxymethyl group can be readily converted into ethers or esters to modulate solubility and other physicochemical properties.

The combination of these reactions allows for the rapid generation of diverse compound libraries for high-throughput screening. This compound serves as a key building block for creating novel chemical entities for various therapeutic areas.[8]

Caption: Key reaction sites and their applications.

Handling, Storage, and Safety

As with any laboratory chemical, proper handling and storage procedures are paramount to ensure safety.

-

Safety Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle the compound in a well-ventilated fume hood. Avoid breathing dust, fumes, or vapors.[4]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

-

Hazard Identification: While specific hazard data for this compound is limited, related trifluoromethylated and brominated pyridines are often classified as harmful if swallowed, and can cause skin and eye irritation.[9]

Always consult the Material Safety Data Sheet (MSDS) provided by the supplier for comprehensive safety information before handling this compound.

Conclusion

This compound is a high-value chemical intermediate that offers significant advantages in the field of medicinal chemistry. Its trifluoromethyl group imparts beneficial properties for drug design, while the bromo and hydroxymethyl functionalities provide versatile handles for a wide range of synthetic transformations. A clear understanding of its properties and reactivity is essential for leveraging its full potential in the development of next-generation therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. [5-bromo-2-(trifluoromethyl)pyridin-4-yl]methanol 97% | CAS: 1359828-97-9 | AChemBlock [achemblock.com]

- 5. This compound-1359828-97-9 - Thoreauchem [thoreauchem.com]

- 6. (5-Bromo-3-(trifluoromethyl)pyridin-2-yl)methanol [cymitquimica.com]

- 7. 5-溴-2-(三氟甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. chemimpex.com [chemimpex.com]

- 9. 5-Bromo-2-(trifluoromethoxy)pyridine | C6H3BrF3NO | CID 45789785 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical properties of (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol

An In-depth Technical Guide to the Physical Properties of (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol

Executive Summary: This document provides a comprehensive technical overview of the physical and chemical properties of this compound, a key heterocyclic building block in modern medicinal chemistry and drug development. This guide is intended for researchers, scientists, and professionals in the field, offering detailed data, experimental protocols, and expert insights into the characterization of this compound. We will cover its chemical identity, physicochemical characteristics, and detailed spectroscopic profile. The methodologies described are grounded in established principles of chemical analysis to ensure scientific integrity and reproducibility.

Introduction: A Critical Intermediate in Synthesis

This compound is a substituted pyridine derivative of significant interest in the synthesis of complex organic molecules. Trifluoromethyl- and bromo-substituted pyridines are prevalent motifs in agrochemicals and pharmaceuticals due to their ability to modulate metabolic stability, lipophilicity, and binding affinity.[1] The presence of three distinct functional handles—the bromo group for cross-coupling reactions, the trifluoromethyl group for electronic modification, and the hydroxymethyl group for further derivatization—makes this compound a versatile and valuable intermediate. A thorough understanding of its physical properties is paramount for its effective use in multi-step syntheses, enabling precise control over reaction conditions, purification, and formulation.

Chemical Identity

Accurate identification is the foundation of all chemical research. The key identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 1359828-97-9 | [2][3] |

| Molecular Formula | C₇H₅BrF₃NO | [2][3][4] |

| Molecular Weight | 256.02 g/mol | [2] |

| Monoisotopic Mass | 254.95065 Da | [4] |

| SMILES | OCC1=CC(C(F)(F)F)=NC=C1Br | [2] |

| InChI Key | ZKIRNZJSGHLPOH-UHFFFAOYSA-N | [4] |

Physicochemical Properties

The macroscopic physical properties of a compound dictate its handling, storage, and application in various solvent systems.

| Property | Value / Description | Source(s) |

| Physical Form | Solid | |

| Purity (Typical) | ≥97% | [2] |

| Storage Conditions | Store sealed in a dry place at room temperature. | |

| Melting Point | Data not publicly available. See Protocol 5.1 for determination. | |

| Boiling Point | Data not publicly available; likely decomposes at high temperatures. | |

| Solubility | No quantitative data available. Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. See Protocol 5.2 for assessment. |

Expert Insight: The presence of the hydroxyl group suggests that this compound will have higher polarity and potentially higher melting point compared to its precursor, 5-bromo-2-(trifluoromethyl)pyridine, which has a reported melting point of 41-45 °C.[5] The trifluoromethyl group increases lipophilicity, while the pyridine nitrogen and hydroxyl group provide hydrogen bonding capabilities, leading to moderate solubility in a range of solvents.

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis provides unambiguous structural confirmation at the molecular level. While specific spectra for this exact compound are not widely published, we can predict the key features based on its structure and data from closely related analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene and hydroxyl protons. We anticipate two signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the two protons on the pyridine ring. A singlet for the methylene (-CH₂-) protons adjacent to the hydroxyl group would likely appear around 4.5-5.0 ppm. The hydroxyl (-OH) proton will appear as a broad singlet whose chemical shift is dependent on concentration and solvent.

-

¹³C NMR: The carbon spectrum will show seven distinct signals. The carbon bearing the trifluoromethyl group will appear as a quartet due to C-F coupling. The CF₃ signal itself will have a characteristic chemical shift in the 120-130 ppm range. The methylene carbon (-CH₂OH) would be expected in the 60-70 ppm region.

-

¹⁹F NMR: The fluorine NMR should display a sharp singlet corresponding to the three equivalent fluorine atoms of the CF₃ group.[6] Its chemical shift relative to a standard like CFCl₃ provides confirmation of the electronic environment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Key Expected Absorptions:

-

O-H Stretch: A broad, strong band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

-

C-H Stretch (Aromatic): Signals typically appear just above 3000 cm⁻¹.

-

C=N and C=C Stretch (Aromatic Ring): A series of bands in the 1400-1600 cm⁻¹ region.

-

C-F Stretch: Strong, characteristic absorptions in the 1000-1300 cm⁻¹ range are indicative of the trifluoromethyl group.

-

C-O Stretch: A distinct band in the 1050-1250 cm⁻¹ region corresponding to the primary alcohol.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

-

Expected Molecular Ion Peak: In an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed. Due to the presence of bromine, a characteristic isotopic pattern will be visible, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

-

Predicted Masses:

Experimental Protocols

To ensure trustworthiness and reproducibility, the following standardized protocols for determining key physical properties are provided.

Protocol: Melting Point Determination

Causality: The melting point is a sensitive indicator of purity. A sharp melting range (typically <1 °C) suggests a highly pure compound.

-

Preparation: Ensure the sample is completely dry by placing it under a high vacuum for several hours.

-

Loading: Finely crush a small amount of the solid sample. Pack the powder into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube into a calibrated digital melting point apparatus.

-

Heating: Use a rapid heating rate (10-15 °C/min) for a coarse measurement. Once the approximate melting point is known, repeat with a fresh sample, heating at a slow rate (1-2 °C/min) starting from ~10 °C below the expected temperature.

-

Recording: Record the temperature at which the first liquid drop appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Protocol: Qualitative Solubility Assessment

Causality: Understanding solubility is critical for selecting appropriate solvents for reactions, purification (e.g., recrystallization), and analysis (e.g., NMR).

-

Setup: Add approximately 10 mg of the compound to a series of small test tubes.

-

Solvent Addition: To each tube, add 1 mL of a different test solvent (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane, DMSO).

-

Observation: Agitate each tube vigorously for 30 seconds. Observe and record whether the solid dissolves completely, partially, or not at all at room temperature.

-

Heating (Optional): Gently heat the tubes that showed partial or no solubility to determine if solubility increases with temperature.

-

Classification: Classify the compound's solubility in each solvent as "soluble," "sparingly soluble," or "insoluble."

Visualization and Workflow

A systematic workflow is essential for the comprehensive characterization of a novel or reference chemical compound. The following diagram illustrates a logical process flow.

Caption: Workflow for the physical characterization of a chemical standard.

Conclusion

This compound is a solid chemical intermediate with significant potential in synthetic chemistry. Its key physical characteristics include a molecular weight of 256.02 g/mol and the presence of defining functional groups confirmed by spectroscopic methods. The protocols and data presented in this guide serve as a foundational resource for scientists, ensuring the reliable and effective application of this compound in research and development endeavors. The systematic approach to characterization outlined herein provides a framework for maintaining high standards of scientific integrity.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [5-bromo-2-(trifluoromethyl)pyridin-4-yl]methanol 97% | CAS: 1359828-97-9 | AChemBlock [achemblock.com]

- 3. This compound-1359828-97-9 - Thoreauchem [thoreauchem.com]

- 4. PubChemLite - this compound (C7H5BrF3NO) [pubchemlite.lcsb.uni.lu]

- 5. 5-溴-2-(三氟甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. rsc.org [rsc.org]

(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol molecular weight and formula

An In-Depth Technical Guide to (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol: Properties, Synthesis, and Applications

Abstract

This compound is a fluorinated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique trifluoromethylpyridine scaffold offers a confluence of desirable physicochemical properties, including metabolic stability and altered lipophilicity, making it a valuable building block in modern drug design. This guide provides a comprehensive technical overview of this compound, detailing its molecular characteristics, plausible synthetic pathways, and its versatile applications as a chemical intermediate. We will explore the mechanistic basis for its reactivity and provide exemplary protocols for its use in synthetic transformations, grounding the discussion in established chemical principles to support researchers and drug development professionals.

The Strategic Importance of Trifluoromethyl-Substituted Pyridines

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, and the trifluoromethyl (-CF3) group is one of the most impactful fluorinated moieties used.[1][2] Its presence can profoundly influence a compound's pharmacological profile by affecting lipophilicity, metabolic stability, solubility, and molecular conformation.[1] The C-F bond is exceptionally strong, rendering the -CF3 group highly resistant to metabolic degradation, a strategy often employed to increase the half-life of drug candidates.[2]

When combined with a pyridine ring, a privileged scaffold in numerous bioactive compounds, the trifluoromethyl group creates a powerful synthon for discovery chemistry. Trifluoromethylpyridine (TFMP) derivatives are key structural motifs in a variety of approved agrochemicals and pharmaceuticals.[3] The pyridine nitrogen acts as a hydrogen bond acceptor and modulates the compound's pKa, while the -CF3 group serves as a bulky, lipophilic, and electron-withdrawing substituent. This combination makes molecules like this compound highly sought-after intermediates for constructing complex molecular architectures.

Molecular Formula, Weight, and Structural Characteristics

The fundamental identity of this compound is defined by its chemical formula and molecular weight. These core properties are essential for stoichiometric calculations, analytical characterization, and registration in chemical databases.

The molecular formula of the compound is C7H5BrF3NO .[4][5][6][7] Based on this formula, its key quantitative descriptors are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1359828-97-9 | [4][5][6] |

| Molecular Formula | C7H5BrF3NO | [4][6][8][9] |

| Molecular Weight | 256.02 g/mol | [4][6][7] |

| Monoisotopic Mass | 254.95065 Da | [8] |

| IUPAC Name | This compound | [6][9] |

| SMILES | OCC1=CC(C(F)(F)F)=NC=C1Br | [6][8] |

| InChI Key | ZKIRNZJSGHLPOH-UHFFFAOYSA-N | [8][9] |

| Physical Form | Solid | [9] |

| Typical Purity | ≥97% | [5][6] |

| Predicted XlogP | 1.6 | [8] |

graph chemical_structure { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define atoms N1 [label="N", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C", pos="2.5,-0.86!"]; O1 [label="OH", pos="3.2,-0.3!"]; Br1 [label="Br", pos="-2.1,1.2!"]; C7 [label="C", pos="-2.5,-0.86!"]; F1 [label="F", pos="-2.8,-1.8!"]; F2 [label="F", pos="-3.4,-0.4!"]; F3 [label="F", pos="-2.1, -1.5!"];

// Define positions for the pyridine ring C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; N1 [pos="0,-1.5!"]; C4 [pos="1.3,-0.75!"]; C5 [pos="1.3,0.75!"];

// Draw bonds C1 -- C2; C2 -- C3; C3 -- N1; N1 -- C4; C4 -- C5; C5 -- C1; C1 -- C6; C6 -- O1; C3 -- C7; C7 -- F1; C7 -- F2; C7 -- F3; C5 -- Br1;

// Double bonds (rendered as single for simplicity in neato, structure is implied)// Actual representation requires more complex graphviz or post-processing }

Caption: 2D structure of this compound.

Synthetic Pathways and Mechanistic Insight

The synthesis of this compound is not widely detailed in standard literature, but a logical and efficient route can be postulated from its corresponding carboxylic acid or ester, which are more common precursors. A primary method involves the selective reduction of the ester group on the pyridine ring.

Plausible Synthetic Workflow:

The most direct precursor is likely methyl 5-bromo-2-(trifluoromethyl)isonicotinate. The synthesis would proceed via the following steps:

-

Esterification: Starting from 5-bromo-2-(trifluoromethyl)isonicotinic acid, an ester is formed, typically by reaction with methanol in the presence of an acid catalyst like thionyl chloride or sulfuric acid. This step protects the carboxylic acid and makes the subsequent reduction more controllable.

-

Selective Reduction: The methyl ester is then reduced to the primary alcohol.

Choice of Reducing Agent - A Critical Decision:

The choice of reducing agent is paramount. A strong, non-selective reducing agent like Lithium Aluminum Hydride (LiAlH₄) could potentially react with the trifluoromethyl group or the pyridine ring itself. Therefore, a milder reducing agent is preferred.

-

Sodium Borohydride (NaBH₄): This is an ideal choice. It is a chemoselective reagent that readily reduces esters and aldehydes but is generally unreactive towards aromatic systems and halo-substituents under standard conditions. Its operational simplicity and safety profile make it suitable for this transformation.

Caption: Plausible two-step synthesis of the target compound from its acid precursor.

Applications in Research and Development

This compound is not an end-product but a versatile building block for creating more complex molecules. Its utility stems from three key reactive sites: the bromo substituent, the hydroxymethyl group, and the pyridine ring itself.

-

Cross-Coupling Reactions: The bromine atom at the C5 position is a prime handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the facile introduction of aryl, alkyl, alkynyl, or amino groups, enabling rapid library synthesis for screening programs.

-

Functionalization of the Hydroxymethyl Group: The primary alcohol is a versatile functional group that can be:

-

Oxidized: Mild oxidation yields the corresponding aldehyde, while stronger conditions produce the carboxylic acid.

-

Converted to a Leaving Group: Transformation into a tosylate, mesylate, or halide (e.g., using SOCl₂) activates the position for nucleophilic substitution, allowing the introduction of a wide array of functionalities.

-

-

Derivatization of the Pyridine Ring: The electron-withdrawing nature of the bromo and trifluoromethyl groups influences the reactivity of the pyridine ring, potentially enabling specific nucleophilic aromatic substitution reactions under certain conditions.

Caption: Key reaction pathways utilizing the compound as a versatile building block.

Exemplary Experimental Protocol: Suzuki Cross-Coupling

To illustrate its practical use, this section provides a standardized, self-validating protocol for a Suzuki cross-coupling reaction.

Objective: To synthesize (5-(4-methoxyphenyl)-2-(trifluoromethyl)pyridin-4-yl)methanol.

Materials:

-

This compound (1.0 eq)

-

4-Methoxyphenylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Triphenylphosphine (PPh₃, 0.04 eq)

-

Sodium Carbonate (Na₂CO₃, 2.0 eq)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

-

Catalyst Preparation: In a separate vial, pre-mix the palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) in a small amount of dioxane. This allows for the in situ formation of the active Pd(0) catalyst. This pre-mixing step ensures consistent catalyst activation before introduction to the main reaction.

-

Reaction Assembly: Evacuate and backfill the main flask with an inert gas (Argon or Nitrogen) three times. Add the 1,4-dioxane and water (typically a 4:1 to 5:1 ratio). Degas the resulting suspension by bubbling the inert gas through it for 15-20 minutes. This degassing step is critical to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.

-

Initiation: Add the catalyst solution to the main flask via syringe.

-

Reaction: Heat the mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Workup: Cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous phase three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure product.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential. While specific toxicity data for this compound is limited, data for structurally related compounds provides guidance.

-

Hazards: Related bromo-trifluoromethyl-pyridines are classified as acutely toxic if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[10][11] It is prudent to handle this compound with the same precautions.

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Work in a well-ventilated fume hood.

-

Storage: The compound should be stored in a tightly sealed container in a dry, cool place. Supplier recommendations specify sealing in a dry environment at room temperature.[9][12]

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block that leverages the powerful effects of fluorine chemistry. Its trifluoromethyl group imparts metabolic stability, while its bromo and hydroxymethyl functionalities provide orthogonal handles for a wide range of synthetic transformations. For researchers in drug discovery and materials science, this compound represents a valuable tool for accessing novel chemical space and accelerating the development of next-generation molecules.

References

- 1. jelsciences.com [jelsciences.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [5-Bromo-2-(trifluoromethyl)pyridin-4-yl]methanol | [frontierspecialtychemicals.com]

- 5. This compound-1359828-97-9 - Thoreauchem [thoreauchem.com]

- 6. [5-bromo-2-(trifluoromethyl)pyridin-4-yl]methanol 97% | CAS: 1359828-97-9 | AChemBlock [achemblock.com]

- 7. (5-Bromo-3-(trifluoromethyl)pyridin-2-yl)methanol [cymitquimica.com]

- 8. PubChemLite - this compound (C7H5BrF3NO) [pubchemlite.lcsb.uni.lu]

- 9. This compound | 1359828-97-9 [sigmaaldrich.com]

- 10. 5-Bromo-2-(trifluoromethyl)pyridine | C6H3BrF3N | CID 2761197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 5-溴-2-(三氟甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. 2-Bromo-5-(trifluoromethyl)pyridine CAS#: 50488-42-1 [m.chemicalbook.com]

A Technical Guide to the Mass Spectrometric Analysis of (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol

This guide provides a comprehensive technical framework for the analysis of (5-bromo-2-(trifluoromethyl)pyridin-4-yl)methanol, a key heterocyclic building block in contemporary drug discovery and materials science. As a Senior Application Scientist, this document is structured to deliver not just a protocol, but a foundational understanding of the analytical choices and expected outcomes, ensuring researchers can confidently develop and validate their own methods for this and structurally related molecules.

Introduction: The Analytical Imperative

This compound (Figure 1) is a substituted pyridine derivative incorporating three key functional moieties: a brominated aromatic ring, a trifluoromethyl group, and a primary alcohol. Each of these imparts specific physicochemical properties that are critical for its role as a synthetic intermediate but also present unique signatures for mass spectrometric identification. Accurate characterization is paramount for reaction monitoring, purity assessment, and metabolite identification studies. This guide will detail a robust Liquid Chromatography-Mass Spectrometry (LC-MS) methodology, focusing on electrospray ionization (ESI) for its suitability with polar, nitrogen-containing compounds.

Chapter 1: Theoretical Mass and Isotopic Distribution

A fundamental principle of mass spectrometry is the precise measurement of mass-to-charge ratio (m/z). Before any experimental work, calculating the theoretical mass and isotopic distribution is a critical, self-validating step. The presence of bromine, with its two abundant isotopes (⁷⁹Br at ~50.7% and ⁸¹Br at ~49.3%), provides a highly characteristic isotopic signature that is a primary confirmation of the compound's identity.[1]

Table 1: Theoretical Mass and Isotopic Profile for the Protonated Molecule [M+H]⁺

| Property | Value | Rationale & Significance |

| Molecular Formula | C₇H₅BrF₃NO | Derived from the chemical structure.[2] |

| Neutral Monoisotopic Mass | 254.9507 u | The exact mass calculated using the most abundant isotope of each element (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁴N, ¹⁶O). This is the target for high-resolution MS. |

| [M+H]⁺ (⁷⁹Br) | 255.9580 u | The target m/z for the monoisotopic peak in positive ion mode. The pyridine nitrogen is basic and readily protonated.[3] |

| [M+H]⁺ (⁸¹Br) | 257.9559 u | The second major isotopic peak, approximately 2 Da heavier than the monoisotopic peak. |

| Isotopic Ratio (A/A+2) | ~1:1 | The near-equal intensity of the M⁺ and M+2⁺ peaks is a definitive indicator of the presence of a single bromine atom in the ion.[1] |

Chapter 2: Experimental Design and Protocol

The choice of experimental parameters is dictated by the chemical nature of the analyte. Electrospray ionization (ESI) is the technique of choice for this molecule due to its polarity and the presence of a basic nitrogen atom, making it ideal for generating protonated molecules in the gas phase with minimal fragmentation.[4][5]

Experimental Workflow Diagram

Caption: LC-MS workflow for the analysis of this compound.

Step-by-Step Protocol

-

Sample Preparation:

-

Prepare a stock solution of the analyte at 1 mg/mL in LC-MS grade methanol.

-

Perform a serial dilution into the initial mobile phase (e.g., 95% Water / 5% Acetonitrile / 0.1% Formic Acid) to a final concentration of 1-10 µg/mL. The acidic mobile phase additive is crucial as it ensures the pyridine nitrogen is protonated in solution, leading to efficient ionization.

-

-

Liquid Chromatography (LC) Parameters:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). This stationary phase provides good retention for moderately polar aromatic compounds.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 5% B, ramp to 95% B over 5-7 minutes, hold for 2 minutes, and re-equilibrate. This gradient will effectively elute the compound from the column.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 2-5 µL.

-

-

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Capillary Voltage: +3.5 to +4.5 kV.

-

Drying Gas (N₂): Flow and temperature optimized for desolvation (e.g., 10 L/min, 300-350 °C).

-

MS1 Full Scan: Acquire data from m/z 100-400 to observe the protonated molecule and its isotopic pattern.

-

MS/MS (Tandem MS): Use Collision-Induced Dissociation (CID) for fragmentation. Set the precursor ions to the m/z values of the two major isotopes (e.g., 256.0 and 258.0) and apply a collision energy ramp (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

-

Chapter 3: Predicted Mass Spectra and Fragmentation Analysis

The structural information is primarily derived from the fragmentation patterns observed in the tandem MS (MS/MS) spectrum. The stability of the pyridine ring and the relative bond strengths within the molecule will govern the fragmentation pathways.

Full Scan (MS1) Analysis

In the full scan mode, the primary observation will be the characteristic "doublet" peak corresponding to the protonated molecule, [C₇H₅BrF₃NO + H]⁺. The two peaks at m/z 255.96 and 257.96 will be of nearly equal intensity, immediately confirming the presence of bromine.

Tandem MS (MS/MS) Fragmentation Pathways

Upon isolation and fragmentation of the [M+H]⁺ ion, several key bond cleavages are predicted based on established fragmentation principles for related structures.[6][7][8]

Table 2: Predicted Major Fragment Ions and Neutral Losses

| Precursor m/z (⁷⁹Br/⁸¹Br) | Fragment m/z (⁷⁹Br/⁸¹Br) | Neutral Loss | Proposed Fragment Structure/Identity | Mechanistic Rationale |

| 256.0 / 258.0 | 238.0 / 240.0 | H₂O (18 Da) | Brominated trifluoromethyl pyridinium ion | Loss of the hydroxymethyl group as water is a very common fragmentation pathway for primary alcohols, resulting in a stable carbocation. |

| 256.0 / 258.0 | 236.0 / 238.0 | HF (20 Da) | Bromo-difluoro-hydroxymethyl-pyridinium ion | The trifluoromethyl group can readily lose hydrogen fluoride (HF) in the gas phase, a characteristic fragmentation for many fluorinated compounds.[9] |

| 256.0 / 258.0 | 187.0 | Br (79 Da) | [M+H-Br]⁺ (Monoisotopic) | Homolytic cleavage of the C-Br bond. This fragment will not have the bromine isotopic pattern. |

| 256.0 / 258.0 | 187.0 | CF₃ (69 Da) | [M+H-CF₃]⁺ (Isotopic doublet) | Loss of the trifluoromethyl radical is a common pathway for trifluoromethyl-substituted aromatics.[10] The resulting ion will retain the Br pattern. |

Proposed Fragmentation Cascade Diagram

Caption: Predicted primary fragmentation pathways for protonated this compound.

Chapter 4: Data Validation and Trustworthiness

A self-validating protocol ensures that the generated data is trustworthy. Confidence in the identification of this compound is achieved by meeting the following criteria:

-

Retention Time Consistency: The analyte should elute at a consistent retention time under the defined LC conditions.

-

Accurate Mass Confirmation: The experimentally measured monoisotopic mass of the [M+H]⁺ ion should be within a narrow tolerance (typically < 5 ppm) of the calculated theoretical mass (255.9580 u).

-

Isotopic Pattern Matching: The observed isotopic distribution for the [M+H]⁺ ion must match the theoretical pattern for a molecule containing one bromine atom (an A/A+2 ratio of ~1:1).

-

Plausible MS/MS Fragmentation: The fragment ions observed in the MS/MS spectrum must correspond to logical neutral losses from the precursor ion, as outlined in Table 2 and the fragmentation diagram. The presence of these key fragments provides the highest level of structural confirmation.

Conclusion

The mass spectrometric analysis of this compound is straightforward when a systematic, principles-based approach is employed. The key analytical signatures are a high-resolution mass measurement of the protonated molecule, a characteristic 1:1 isotopic doublet for the bromine atom, and predictable fragmentation patterns involving the neutral loss of water, hydrogen fluoride, and the trifluoromethyl radical. This guide provides the necessary framework for researchers to confidently identify this molecule and apply these core principles to the analysis of other novel, complex organic compounds.

References

- 1. savemyexams.com [savemyexams.com]

- 2. [5-bromo-2-(trifluoromethyl)pyridin-4-yl]methanol 97% | CAS: 1359828-97-9 | AChemBlock [achemblock.com]

- 3. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 5. phys.libretexts.org [phys.libretexts.org]

- 6. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility Characteristics of (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol is a key heterocyclic building block in medicinal chemistry, valued for its unique electronic and steric properties. Its solubility is a critical determinant of its utility in both synthetic reactions and biological systems. This guide provides a comprehensive analysis of the solubility characteristics of this compound. We will explore its predicted behavior in various solvent systems, grounded in the physicochemical effects of its substituents. Furthermore, we will provide detailed, field-proven experimental protocols for the precise determination of both its kinetic and thermodynamic solubility, empowering researchers to generate reliable and reproducible data.

Introduction: The Significance of Solubility in Drug Discovery

In the realm of drug discovery and development, the solubility of a chemical entity is a cornerstone property that dictates its fate from the laboratory bench to clinical application. Poor solubility can hinder synthetic tractability, compromise the accuracy of in vitro assays, and lead to suboptimal pharmacokinetic profiles, including low bioavailability. The title compound, this compound, incorporates several functionalities that significantly influence its solubility profile. The pyridine core, a common motif in pharmaceuticals, offers a site for hydrogen bonding and polar interactions. The trifluoromethyl (-CF3) group, a bioisostere for a methyl group, is known to enhance metabolic stability and lipophilicity.[1] Concurrently, the bromine atom further contributes to the molecule's lipophilic character. Understanding the interplay of these structural features is paramount to effectively utilizing this compound in research and development.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is intrinsically linked to its molecular structure. Let's dissect the key components of this compound to anticipate its solubility behavior.

-

Pyridine Ring: The nitrogen atom in the pyridine ring is weakly basic and capable of forming hydrogen bonds with protic solvents like water and alcohols.[2][3] This generally imparts a degree of polarity to the molecule.

-

Methanol Group (-CH₂OH): The hydroxyl group is a primary site for hydrogen bonding, both as a donor and an acceptor. This functional group is expected to enhance solubility in polar, protic solvents.

-

Trifluoromethyl Group (-CF₃): This highly electronegative group is a potent electron-withdrawing moiety. It significantly increases the lipophilicity (fat-solubility) of a molecule, which can decrease aqueous solubility.[1] The strong carbon-fluorine bonds also contribute to increased metabolic stability.[1]

-

Bromo Group (-Br): The bromine atom is also lipophilic and will generally contribute to a decrease in aqueous solubility.

Anticipated Solubility:

Based on this structural analysis, we can predict the following solubility trends for this compound:

-

High Solubility in Polar Organic Solvents: Due to the presence of the pyridine nitrogen and the hydroxyl group, the compound is expected to be readily soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). For a related compound, 2-Bromo-5-(trifluoromethyl)pyridine, solubility in methanol and ethanol has been noted.[4]

-

Limited Solubility in Non-Polar Organic Solvents: The overall polarity of the molecule will likely limit its solubility in non-polar solvents like hexane and toluene.

-

Low to Moderate Aqueous Solubility: The competing effects of the polar pyridine and methanol groups versus the lipophilic trifluoromethyl and bromo groups suggest that the aqueous solubility will be limited. The trifluoromethyl group, in particular, is known to increase lipophilicity.[1]

Quantitative Solubility Data

While specific experimental solubility data for this compound is not widely available in the public domain, the following table provides a predictive framework based on its structural analogues and the known effects of its functional groups. The data for related compounds can serve as a valuable benchmark.

| Solvent System | Predicted Solubility of this compound | Rationale |

| Water (pH 7.4) | Low to Moderate | The polar pyridine and methanol groups are counteracted by the lipophilic bromo and trifluoromethyl groups. |

| Methanol | High | The compound can engage in hydrogen bonding with this polar protic solvent. |

| Ethanol | High | Similar to methanol, favorable polar interactions are expected. |

| Dimethyl Sulfoxide (DMSO) | Very High | A highly polar aprotic solvent capable of dissolving a wide range of compounds. |

| Dichloromethane | Moderate | A less polar organic solvent, solubility will depend on the balance of polar and non-polar interactions. |

| Hexane | Very Low | A non-polar solvent, unlikely to effectively solvate the polar functionalities of the molecule. |

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data, standardized experimental protocols are essential. We present here methodologies for determining both kinetic and thermodynamic solubility, which are critical for different stages of drug discovery.

Kinetic Solubility Assay

Kinetic solubility is a high-throughput method often employed in the early stages of drug discovery to rapidly assess a large number of compounds.[5] It measures the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then diluted into an aqueous buffer.[6]

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution with the same solvent to create a range of concentrations.

-

Aqueous Buffer Addition: To a separate 96-well plate, add the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).

-

Compound Addition: Transfer a small, fixed volume of each DMSO stock dilution to the corresponding wells of the aqueous buffer plate. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) with gentle shaking for a defined period (e.g., 2 hours).[6]

-

Precipitation Detection: Analyze the samples for the presence of precipitate. This can be done using several methods:

-

Nephelometry: Measure the light scattering caused by insoluble particles.[6]

-

UV-Vis Spectroscopy: After filtering or centrifuging the samples to remove precipitate, measure the absorbance of the supernatant at the compound's λmax.

-

LC-MS/MS: For higher sensitivity and specificity, quantify the concentration of the dissolved compound in the supernatant using Liquid Chromatography-Mass Spectrometry.[7]

-

-

Data Analysis: The kinetic solubility is reported as the highest concentration at which no precipitate is observed.

Causality Behind Experimental Choices:

-

DMSO as the initial solvent: It is a powerful solvent that can dissolve a wide range of organic compounds, making it ideal for high-throughput screening.

-

Low final DMSO concentration: High concentrations of organic co-solvents can artificially inflate the measured solubility.

-

Controlled incubation time and temperature: These parameters are crucial for ensuring reproducibility.

Diagram of Kinetic Solubility Workflow:

Caption: Workflow for Kinetic Solubility Determination.

Thermodynamic Solubility (Shake-Flask) Assay

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent and is the gold standard for solubility measurement.[8] It is a more time- and resource-intensive method, typically used for lead optimization and preclinical development.[9]

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, buffer, or organic solvent) in a sealed vial.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[7]

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by:

-

Centrifugation: Pellet the solid material.

-

Filtration: Use a low-binding filter (e.g., PVDF) to remove the solid.

-

-

Quantification: Carefully remove an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as:

-

UV-Vis Spectroscopy: If the compound has a suitable chromophore and there are no interfering substances.

-

HPLC-UV: For greater accuracy and to separate the analyte from any potential impurities.

-

LC-MS/MS: For the highest sensitivity and selectivity.

-

-

Data Analysis: The thermodynamic solubility is reported as the concentration of the compound in the saturated solution (e.g., in µg/mL or µM).

Trustworthiness and Self-Validation:

-

Use of excess solid: This ensures that the solution becomes saturated.

-

Extended equilibration time: This allows the system to reach a true thermodynamic equilibrium.

-

Careful phase separation: This is critical to avoid contamination of the supernatant with undissolved solid, which would lead to an overestimation of solubility.

Diagram of Thermodynamic Solubility Workflow:

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

The solubility of this compound is a multifaceted property governed by the interplay of its polar and lipophilic functionalities. While a definitive quantitative solubility profile requires experimental determination, a thorough understanding of its structural components allows for rational prediction of its behavior in various solvent systems. This guide has provided a theoretical framework for understanding these characteristics, alongside robust and detailed protocols for the experimental determination of both kinetic and thermodynamic solubility. By employing these methodologies, researchers can generate high-quality, reliable data to inform their synthetic strategies and accelerate their drug discovery programs.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 2. Pyridine - Wikipedia [en.wikipedia.org]

- 3. Pyridine - Sciencemadness Wiki [sciencemadness.org]

- 4. 2-Bromo-5-(trifluoromethyl)pyridine CAS#: 50488-42-1 [m.chemicalbook.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. enamine.net [enamine.net]

- 8. asianpubs.org [asianpubs.org]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Foreword: The Strategic Value of Fluorinated Heterocycles in Modern Chemistry

An In-depth Technical Guide to (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol for Advanced Research

In the landscape of contemporary drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of a molecule's physicochemical and pharmacokinetic properties, often enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] When this group is positioned on a pyridine ring—a privileged heterocycle known for its versatile chemical reactivity and presence in numerous bioactive compounds—the resulting building block becomes an exceptionally valuable asset for research and development professionals.

This guide provides a comprehensive technical overview of this compound, a key intermediate that embodies this design philosophy. We will delve into its commercial availability, physicochemical characteristics, synthetic considerations, and strategic applications, offering field-proven insights for researchers, chemists, and drug development scientists aiming to leverage its unique properties in their synthetic programs.

Physicochemical Profile and Structural Characteristics

This compound (CAS No: 1359828-97-9) is a trifluoromethyl-substituted bromopyridine derivative. Its structure is notable for the orthogonal reactivity of its key functional groups: the pyridine nitrogen for salt formation or coordination, the bromine atom for cross-coupling reactions, and the hydroxymethyl group for esterification, etherification, or oxidation.

The presence of the electron-withdrawing -CF3 group at the 2-position significantly influences the electron density of the pyridine ring, impacting its reactivity and the pKa of the ring nitrogen. The bromine atom at the 5-position and the methanol at the 4-position provide versatile handles for subsequent chemical modifications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1359828-97-9 | [3][4][5] |

| Molecular Formula | C₇H₅BrF₃NO | [3][5][6] |

| Molecular Weight | 256.02 g/mol | [3] |

| IUPAC Name | This compound | [3][5] |

| SMILES | OCC1=CC(C(F)(F)F)=NC=C1Br | [3] |

| InChI Key | ZKIRNZJSGHLPOH-UHFFFAOYSA-N | [5][6] |

| Physical Form | Solid | [5] |

| Purity (Typical) | ≥97% | [3] |

| Storage | Sealed in dry, room temperature | [5] |

Commercial Availability and Procurement

This building block is readily accessible from a range of specialized chemical suppliers. Procurement for research-scale quantities is straightforward, though lead times and availability for bulk quantities should be verified directly with the vendors. When sourcing this material, it is crucial to request a lot-specific Certificate of Analysis (CoA) to confirm purity and identity.

Table 2: Selected Commercial Suppliers

| Supplier | CAS Number | Purity | Notes |

| AChemBlock | 1359828-97-9 | 97% | Offers novel building blocks for research.[3] |

| AK Scientific, Inc. | 1227580-02-0 | Not specified | Products are for R&D use only.[7] |

| Ambeed, Inc. (via Sigma-Aldrich) | 1359828-97-9 | 98% | Distributed through major chemical catalogs.[5] |

| Frontier Specialty Chemicals | 1359828-97-9 | Guaranteed Purity | Offers various quantities, including bulk inquiries.[4] |

| Fluorochem (via CymitQuimica) | 1206968-90-2 | 98% | Specializes in fluorinated compounds.[8] |

Note: CAS numbers may vary slightly between suppliers for related isomers or different cataloging systems. Always verify the structure against the listed CAS number.

Synthesis Strategies and Chemical Reactivity

The synthesis of trifluoromethylpyridines (TFMPs) is a well-established field in organic chemistry, driven by their utility in agrochemicals and pharmaceuticals.[1] While specific, published routes for this compound are proprietary to the manufacturers, a plausible synthetic pathway can be conceptualized based on established methodologies.

The primary strategies for constructing the TFMP core involve either building the pyridine ring from a trifluoromethyl-containing precursor or by direct trifluoromethylation of a pre-formed pyridine ring.[1] A logical retrosynthetic analysis suggests a multi-step process starting from a substituted picoline.

Conceptual Synthetic Workflow

A likely synthetic approach would involve the formation of a functionalized pyridine N-oxide, which facilitates nucleophilic substitution. The hydroxymethyl group can be introduced via reduction of a corresponding ester or aldehyde, which itself can be formed from a methyl group via oxidation.

Caption: A plausible multi-step synthesis pathway.

This proposed pathway is illustrative. For instance, the introduction of the trifluoromethyl group could occur at a different stage, and the specific reagents would be optimized for yield and purity. The synthesis of a related intermediate, 5-bromo-2-methyl 4-hydroxypyridinecarboxylate, has been described in patent literature, suggesting the viability of multi-step sequences starting from substituted pyridines.[9]

Key Reaction Handles for Derivatization